molecular formula C27H44O7 B078545 Inokosterone CAS No. 15130-85-5

Inokosterone

Cat. No.: B078545
CAS No.: 15130-85-5
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-GYVHUXHASA-N
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Description

25R-Inokosterone is a phytoecdysteroid, a type of steroid hormone found in plants. It is known for its role in promoting growth and development in insects, making it a significant compound in the study of insect physiology. The molecular formula of 25R-Inokosterone is C27H44O7, and it has a molecular weight of 480.63 g/mol . This compound is isolated from the roots of plants such as Achyranthes bidentata and Cyathula officinalis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25R-Inokosterone involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of 25R-Inokosterone is primarily based on extraction from natural sources. The roots of Achyranthes bidentata are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through chromatographic techniques to isolate 25R-Inokosterone .

Types of Reactions:

    Oxidation: 25R-Inokosterone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert 25R-Inokosterone into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include hydroxylated, oxidized, and reduced derivatives of 25R-Inokosterone, each with distinct biological activities .

Scientific Research Applications

25R-Inokosterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    25S-Inokosterone: Another stereoisomer with similar biological activities.

    Ecdysterone: A widely studied phytoecdysteroid with potent biological effects.

    Turkesterone: Known for its anabolic properties and use in sports supplements.

Uniqueness: 25R-Inokosterone is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Compared to other phytoecdysteroids, it has shown significant anti-inflammatory and anti-atopy activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164756
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5
Record name Inokosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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